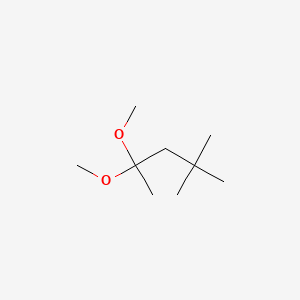![molecular formula C7H7ClF4N2 B6175927 1-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride CAS No. 2694745-10-1](/img/no-structure.png)
1-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride (1-FTPH) is a novel compound that has recently been studied for its potential applications in a variety of scientific research fields. It is a fluorinated pyridine derivative that belongs to the class of organic compounds known as heteroaromatic compounds. The compound has a unique structure and properties that make it a promising candidate for a variety of applications in the fields of biochemistry, physiology, and drug discovery.
科学的研究の応用
1-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride has been studied for its potential applications in the fields of biochemistry and physiology. The compound has been found to be a potent inhibitor of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of monoamine neurotransmitters such as serotonin and dopamine. This compound has also been studied for its potential use as a tool in drug discovery, as it has been found to be a potent inhibitor of a variety of enzymes and receptors.
作用機序
The mechanism of action of 1-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is not fully understood. However, it is believed that the compound binds to the active site of MAO-A, which prevents the enzyme from breaking down monoamine neurotransmitters. In addition, this compound has been found to interact with a variety of other enzymes and receptors, including the serotonin receptor 5-HT1A, the dopamine receptor D2, and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the metabolism of monoamine neurotransmitters, which can lead to increased levels of these neurotransmitters in the brain. In addition, this compound has been found to have a variety of other effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
1-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride has a number of advantages and limitations for lab experiments. The compound is relatively stable, which makes it suitable for use in a variety of experiments. In addition, the compound is soluble in aqueous solutions, which allows for easy handling and storage. However, the compound is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
1-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride has a variety of potential future applications. The compound could be used as a tool in drug discovery, as it has been found to be a potent inhibitor of a variety of enzymes and receptors. In addition, the compound could be used to study the effects of monoamine neurotransmitters on the brain, as it has been found to inhibit the metabolism of these neurotransmitters. Finally, the compound could be used to study the effects of acetylcholine on the brain, as it has been found to inhibit the enzyme acetylcholinesterase.
合成法
1-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride can be synthesized from commercially available starting materials. The synthesis involves the reaction of 5-fluoro-2-(trifluoromethyl)pyridine with methylamine hydrochloride. The reaction is conducted in an aqueous solution and is catalyzed by an acid, such as hydrochloric acid. The reaction yields this compound as a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride involves the reaction of 5-fluoro-2-(trifluoromethyl)pyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": ["5-fluoro-2-(trifluoromethyl)pyridine", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: React 5-fluoro-2-(trifluoromethyl)pyridine with formaldehyde and ammonium chloride in the presence of a suitable solvent to form 1-(5-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanamine.", "Step 2: Reduce 1-(5-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanamine with sodium borohydride in the presence of a suitable solvent to form 1-(5-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride.", "Step 3: Quaternize 1-(5-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride with hydrochloric acid in the presence of a suitable solvent to form 1-[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride."] } | |
CAS番号 |
2694745-10-1 |
分子式 |
C7H7ClF4N2 |
分子量 |
230.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



